2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C7H11BO2 It is a member of the dioxaborinane family, characterized by a boron atom bonded to an oxygen-containing ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of an ethynyl group with a 5,5-dimethyl-1,3,2-dioxaborinane precursor. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include ethynyl magnesium bromide and boron-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent degradation of the compound .
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted dioxaborinanes, which can be further utilized in various chemical syntheses .
Scientific Research Applications
2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and acids.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including cancer treatment due to their ability to interact with biological molecules.
Mechanism of Action
The mechanism by which 2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, influencing their activity and function. This interaction is crucial in its applications in drug development and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- Phenylboronic acid neopentylglycol ester
- 2-Mesityl-5,5-dimethyl-1,3,2-dioxaborinane
Uniqueness
2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its ethynyl group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions and makes it valuable in applications where other dioxaborinanes may not be suitable .
Properties
IUPAC Name |
2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BO2/c1-4-8-9-5-7(2,3)6-10-8/h1H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPJWQIOUGTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349049 |
Source
|
Record name | 2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174584-72-6 |
Source
|
Record name | 2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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